molecular formula C18H13IN4O2 B14868047 2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one

2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one

Cat. No.: B14868047
M. Wt: 444.2 g/mol
InChI Key: FRZGUKDTQOKKES-UHFFFAOYSA-N
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Description

2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an aldehyde and an amine.

    Quinazolinone Formation: The final step involves the cyclization of the intermediate compound to form the quinazolinone core. This step often requires the use of a dehydrating agent and elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolinones.

Scientific Research Applications

2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used as a molecular probe to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a precursor for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of cellular processes and ultimately cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-1-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one
  • 2-(2-amino-1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one
  • 2-(2-amino-1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one

Uniqueness

The uniqueness of 2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C18H13IN4O2

Molecular Weight

444.2 g/mol

IUPAC Name

2-[3-hydroxy-5-imino-1-(4-iodophenyl)-2H-pyrrol-4-yl]-3H-quinazolin-4-one

InChI

InChI=1S/C18H13IN4O2/c19-10-5-7-11(8-6-10)23-9-14(24)15(16(23)20)17-21-13-4-2-1-3-12(13)18(25)22-17/h1-8,20,24H,9H2,(H,21,22,25)

InChI Key

FRZGUKDTQOKKES-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)I)C3=NC4=CC=CC=C4C(=O)N3)O

Origin of Product

United States

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